

Technical Support Center: 3-(Aminomethyl)benzoic acid hydrochloride

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Compound of Interest

Compound Name: 3-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B1284310

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving **3-(Aminomethyl)benzoic acid hydrochloride** (CAS: 876-03-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **3-(Aminomethyl)benzoic acid hydrochloride**?

For long-term stability, **3-(Aminomethyl)benzoic acid hydrochloride** should be stored in a tightly sealed container in an inert atmosphere at 2-8°C.[1][2]

Q2: What is the solubility of **3-(Aminomethyl)benzoic acid hydrochloride** in common laboratory solvents?

The compound is described as slightly soluble in water.[3] While specific quantitative data for the 3-isomer is not readily available, a study on the related 4-(Aminomethyl)benzoic acid indicates that its solubility increases with temperature in binary mixtures of water and alcohols (methanol, ethanol, propanol).[4] For practical purposes, empirical testing of solubility in the desired solvent system is recommended. Difficulties in dissolving the compound in methanol may be overcome by acidification, which suggests that the zwitterionic nature of the free base affects its solubility.

Q3: What are the primary safety hazards associated with this compound?

3-(Aminomethyl)benzoic acid hydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is crucial to handle this compound using appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

Q4: In what major research areas is this compound used?

This compound is primarily used as a pharmaceutical intermediate.^[3] It serves as a building block in the synthesis of competitive inhibitors for proteolytic enzymes such as trypsin, plasmin, and thrombin.^[3] It is also utilized in peptide synthesis and can function as a linker in the development of drug conjugates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with **3-(Aminomethyl)benzoic acid hydrochloride**, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

Issue 1: Poor Solubility in Organic Solvents During Reaction Setup

Problem: You are attempting to dissolve **3-(Aminomethyl)benzoic acid hydrochloride** in a common organic solvent like DMF or methanol for a coupling reaction, but it does not dissolve completely, even with heating.

Possible Causes & Solutions:

- Zwitterionic Form: The free aminobenzoic acid can exist as a zwitterion, which has low solubility in organic solvents. The hydrochloride salt is generally more soluble. Ensure you are using the hydrochloride form as specified in your protocol.
- Incorrect Salt Form: You may be working with a different salt form or the free base, which is less soluble. Acidification with a mineral acid like HCl can protonate the molecule and improve solubility in polar solvents.

- Polymerization: Old bottles of aminomethyl benzoic acids can potentially polymerize into polyamides, which are insoluble. If the material does not dissolve even in acidic methanol, consider using a fresh bottle of the reagent.
- Solvent Choice: While slightly soluble in water, its solubility in pure organic solvents can be limited. Consider using a solvent mixture, such as DMF with a small percentage of water, or using a more polar aprotic solvent like DMSO, if compatible with your reaction chemistry.

Issue 2: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Problem: When incorporating **3-(Aminomethyl)benzoic acid hydrochloride** as a non-standard amino acid in SPPS, you observe a low yield of the desired peptide, as indicated by HPLC analysis of a test cleavage.

Possible Causes & Solutions:

- Incomplete Deprotection: The prior Fmoc deprotection may be incomplete, leaving fewer available amino groups for coupling. Ensure adequate deprotection time and use fresh deprotection reagents (e.g., 20% piperidine in DMF).
- Steric Hindrance: While not exceptionally bulky, the benzoic acid moiety may present some steric hindrance. Using a more potent coupling reagent like HATU or HCTU can improve efficiency. Double coupling (repeating the coupling step with fresh reagents) is also a recommended strategy for difficult couplings.
- Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminus inaccessible. Synthesizing at an elevated temperature or incorporating chaotropic salts might disrupt aggregation.
- Suboptimal Activation: Ensure proper pre-activation of the carboxylic acid group of 3-(Aminomethyl)benzoic acid. The hydrochloride salt may require neutralization with a non-nucleophilic base like diisopropylethylamine (DIPEA) before the coupling reagent is added.

Data Presentation

Table 1: Physicochemical Properties of **3-(Aminomethyl)benzoic acid hydrochloride**

Property	Value	Reference
CAS Number	876-03-9	[3]
Molecular Formula	C ₈ H ₁₀ ClNO ₂	[3]
Molecular Weight	187.62 g/mol	
Appearance	White to off-white solid	
Melting Point	242-244 °C	
Storage Temperature	2-8 °C	[1][2]

Experimental Protocols

Protocol: Incorporation of 3-(Aminomethyl)benzoic acid into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of **3-(Aminomethyl)benzoic acid hydrochloride** onto a resin-bound peptide with a free N-terminal amine.

Materials:

- Fmoc-protected peptide-resin
- **3-(Aminomethyl)benzoic acid hydrochloride**
- Coupling reagent (e.g., HBTU, HATU, or HCTU)
- Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF

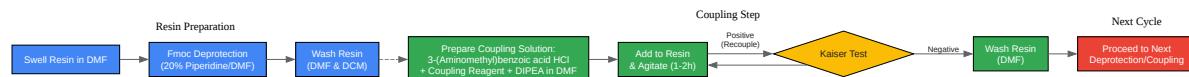
- Reaction vessel for manual SPPS
- Nitrogen for agitation

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Preparation of the Coupling Solution:
 - In a separate vial, dissolve **3-(Aminomethyl)benzoic acid hydrochloride** (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to neutralize the hydrochloride and activate the carboxylic acid.
 - Allow the mixture to pre-activate for 5-10 minutes.
- Coupling Reaction:
 - Add the activated 3-(Aminomethyl)benzoic acid solution to the deprotected peptide-resin.
 - Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.
- Monitoring the Coupling:

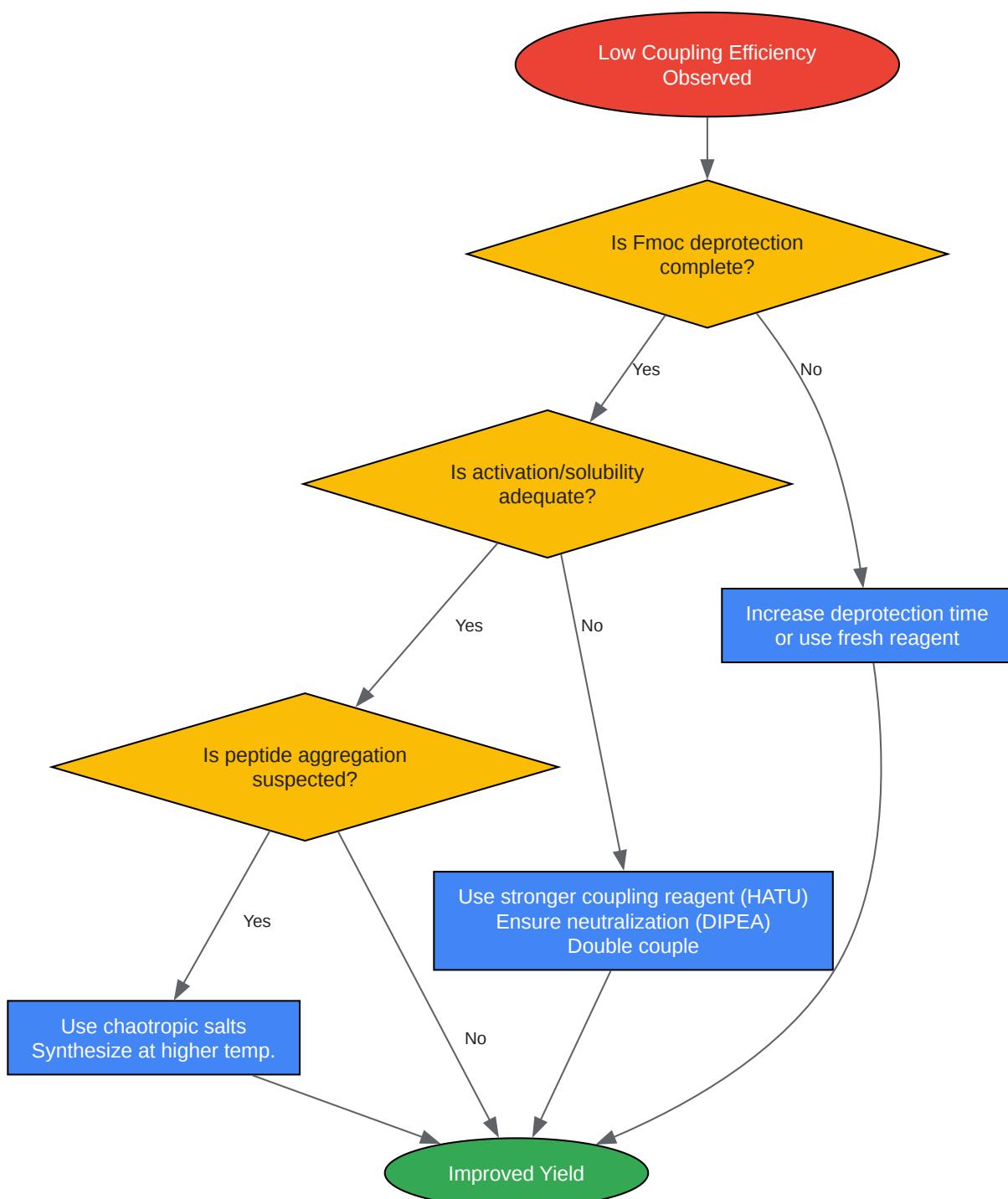
- Perform a Kaiser test on a small sample of resin beads. A positive test (blue beads) indicates incomplete coupling.
 - If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated solution.
- Washing:
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
 - Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
- Chain Elongation: The resin is now ready for the next deprotection and coupling cycle if further amino acids are to be added.

Visualizations



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Caption: Workflow for coupling 3-(Aminomethyl)benzoic acid in SPPS.

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Caption: Troubleshooting logic for low coupling efficiency in SPPS.

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